4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride
Overview
Description
The compound "4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their diverse pharmacological activities and are often used as building blocks in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related piperidine compounds has been reported in several studies. For instance, a regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols was achieved using diisobutylaluminum amides (DIBAL-NR1R2) at room temperature, which could be a potential method for synthesizing the compound . Another related synthesis involves the preparation of trans-4-amino-1-benzyl-3-hydrox
Scientific Research Applications
Synthesis and Chemical Properties
- Convenient Synthesis of trans-3-amino-1-benzylpiperidin-4-ols : A study by Grishina et al. (2017) presents a method for synthesizing trans-3-amino-1-benzylpiperidin-4-ols, which are analogs of the antitumor piperidine alkaloid pseudodistomin D. This synthesis is significant as it provides access to stereochemical analogs of biologically active compounds (Grishina, Veselov, Safronova, Mazur, & Samoshin, 2017).
Biological Activities
- Anti-inflammatory and Analgesic Properties : Research by Gevorgyan et al. (2017) shows that dihydrochlorides of certain amino alcohols, which include 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride, possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This indicates potential therapeutic applications in treating inflammation and pain (Gevorgyan, Gasparyan, Papoyan, Tumadzhyan, Tatevosyan, & Panosyan, 2017).
Potential Nootropic Effects
- Nootropic Agents : A study by Valenta et al. (1994) explored the use of 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine in the synthesis of potential nootropic agents. This research contributes to the understanding of how modifications in molecular structure can influence cognitive-enhancing effects (Valenta, Urban, Taimr, & Polívka, 1994).
Antimicrobial Properties
- Antimicrobial Activity : A study by Dyusebaeva et al. (2017) investigated the antimicrobial activity of certain piperidin-4-ol derivatives, suggesting the potential of these compounds, including 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride, in antimicrobial applications (Dyusebaeva, Elibaeva, & Kalugin, 2017).
Other Applications
- Synthesis of Novel Amino Acids and Derivatives : Research by Pascal et al. (2000) on the synthesis of novel amino acids and derivatives, including 4-Amino-3-(aminomethyl)benzoic acid, illustrates the diverse applications of 4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride in developing new compounds for pharmaceutical and biochemical research (Pascal, Sola, Labéguère, & Jouin, 2000).
Safety And Hazards
“4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride” should be handled with care. It is advised to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. All sources of ignition should be removed .
properties
IUPAC Name |
4-(aminomethyl)-1-benzylpiperidin-4-ol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;;/h1-5,16H,6-11,14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMKXOXSQPHXJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)O)CC2=CC=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696082 | |
Record name | 4-(Aminomethyl)-1-benzylpiperidin-4-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-benzylpiperidin-4-ol dihydrochloride | |
CAS RN |
5053-13-4 | |
Record name | 4-(Aminomethyl)-1-benzylpiperidin-4-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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